Bistramide A
Description
Marine Natural Products in Chemical Biology
The marine environment, covering the majority of the Earth's surface, represents a vast and largely untapped reservoir of biodiversity. nih.gov This biodiversity, in turn, gives rise to immense chemodiversity, offering a rich source of novel chemical compounds with unique structural architectures and potent biological activities. nih.gov These compounds, known as marine natural products (MNPs), are secondary metabolites produced by a wide array of marine organisms, including sponges, tunicates, corals, and microorganisms. oup.com MNPs have garnered significant attention in the fields of chemical biology and drug discovery because they often possess novel mechanisms of action, making them valuable tools for probing biological pathways and serving as lead compounds for the development of new therapeutic agents. nih.govnih.gov
Historically, natural products have been a cornerstone of drug discovery, and marine-derived compounds are increasingly contributing to the pipeline of new medicines. oup.comstudysmarter.co.uk The unique and often extreme conditions of marine habitats have driven the evolution of organisms that produce compounds with remarkable biological properties, including anti-cancer, anti-inflammatory, anti-bacterial, and neurotoxic effects. oup.comnih.govresearchgate.net In fact, a comparative analysis revealed that approximately 71% of molecular scaffolds found in marine natural products were exclusive to marine organisms, highlighting their chemical novelty. nih.gov This structural uniqueness provides an opportunity to explore new areas of biologically relevant chemical space, addressing the ongoing need for novel therapeutics for various diseases. nih.gov
Discovery and Initial Characterization of Bistramide A
This compound is a potent bioactive polyether macrolide that was first isolated from the marine tunicate (ascidian) Lissoclinum bistratum. wikipedia.orgacs.org Tunicates, also known as sea squirts, are filter-feeding marine invertebrates that are known to produce a variety of biologically active secondary metabolites. oup.com The initial discovery and isolation of this compound were reported in 1988 by Gouiffes et al. wikipedia.org
The compound was extracted from the tunicate collected in New Caledonia. ntu.edu.sg During the isolation process, researchers noted toxic effects on laboratory workers, including paresthesia around the mouth, suggesting the presence of a potent bioactive agent. ird.fr Subsequent purification efforts involved partitioning the crude extract between different solvents, with the highest toxicity being observed in the dichloromethane (B109758) fraction. ird.fr Chromatographic purification of this fraction led to the isolation of the pure substance, which was named this compound. ird.fr
Initial characterization revealed that this compound is a complex molecule with a chemical formula of C₄₀H₆₈N₂O₈ and a molar mass of 704.990 g·mol⁻¹. wikipedia.org Its intricate structure, which includes a spiroketal moiety, a tetrahydropyran (B127337) ring, and a complex side chain, posed a significant challenge for structural elucidation. nih.govnih.gov The complete and unambiguous structural determination, including the assignment of its stereochemistry, was later achieved through advanced spectroscopic techniques and total chemical synthesis. nih.govacs.org Along with this compound, other related compounds, including Bistramides B, C, D, and K, were also isolated from Lissoclinum bistratum. acs.orgntu.edu.sg
Significance of this compound as a Research Compound
This compound has emerged as a significant compound for research primarily due to its potent cytotoxic and antiproliferative activities against a range of cancer cell lines. nih.gov Its unique mechanism of action sets it apart from many other cytotoxic agents and makes it a valuable molecular probe for studying fundamental cellular processes, particularly those involving the actin cytoskeleton. nih.govnih.govnih.gov
Initially, the antiproliferative activity of this compound was thought to be due to the selective activation of protein kinase C-δ (PKC-δ). nih.govnih.gov However, subsequent research definitively identified actin as the primary cellular receptor for this compound. nih.govnih.gov A high-resolution X-ray crystal structure of the this compound-actin complex revealed that it binds deep within a pocket of G-actin (monomeric actin), a binding mode that is distinct from other known actin-targeting natural products. nih.gov
The significance of this compound is underscored by its dual mechanism of action on the actin cytoskeleton. nih.govnih.gov It both severs existing actin filaments (F-actin) and sequesters G-actin monomers, thereby inhibiting polymerization and promoting filament disassembly. nih.govnih.govnih.gov This potent disruption of actin dynamics interferes with crucial cellular functions such as cell division (cytokinesis), motility, and maintenance of cell shape. nih.govnih.gov Studies have shown that these effects lead to a blockade of the cell cycle in the G1 phase and the induction of polyploidy (cells with more than two sets of chromosomes), which is indicative of failed cytokinesis. researchgate.net
The combination of its potent cytotoxicity and unique mode of targeting a fundamental component of the cellular machinery makes this compound an important tool in cancer research and for understanding the complex regulation of the actin cytoskeleton. nih.govnih.gov
Research Findings on this compound
Cytotoxic Activity of this compound
This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency.
Data sourced from reference nih.gov.
Key Properties and Mechanism of this compound
The following table summarizes the key characteristics and biological mechanism of this compound.
Structure
2D Structure
Properties
Molecular Formula |
C40H68N2O8 |
|---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1 |
InChI Key |
HXZRMADPDYFMEB-FTTMEYFSSA-N |
Isomeric SMILES |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
Canonical SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Origin of Product |
United States |
Isolation and Biological Origin Studies
Identification of the Marine Source Organism: Lissoclinum bistratum
Bistramide A was first identified and characterized from the marine ascidian Lissoclinum bistratum acs.orgird.frwikipedia.org. This species, belonging to the Urochordata subphylum, was collected from the waters of New Caledonia ird.fr. The initial isolation efforts in 1988 reported this compound as a novel toxin ird.fr. Subsequent studies confirmed Lissoclinum bistratum as the primary source, with further related compounds, such as Bistramides B, C, D, and K, also being isolated from this organism nih.govmdpi.comresearchgate.net.
The isolation process involved extracting the lyophilized ascidian material, typically using organic solvents like dichloromethane (B109758) ird.fr. Early characterization indicated a molecular weight of approximately 704 ird.fr, later refined to a molecular formula of C₄₀H₆₈N₂O₈, corresponding to a molar mass of around 705 g/mol wikipedia.orgresearchgate.netnih.gov. The yield of this compound from the dichloromethane extract of Lissoclinum bistratum was reported to be approximately 0.16% relative to the dry weight of the ascidian ird.fr.
Table 1: Initial Isolation Yield of this compound
| Source Material | Yield (%) | Reference |
| Dichloromethane extract of Lissoclinum bistratum | 0.16% | ird.fr |
Investigation of the Biosynthetic Origin: Role of Symbiotic Prochlorophyta
A significant aspect of this compound research has been the exploration of its biosynthetic origin. Given that many marine natural products are produced by associated microorganisms rather than the host organism itself, scientists investigated whether this compound was synthesized by the ascidian Lissoclinum bistratum or by its symbiotic inhabitants ird.frcambridge.orgresearchgate.netcambridge.org.
Lissoclinum bistratum is known to harbor symbiotic cyanobacteria, specifically from the genus Prochloron, which are classified within the division Prochlorophyta ird.frcambridge.orgresearchgate.netcambridge.org. Studies employing high-pressure liquid chromatography (HPLC) were conducted to quantify the presence of this compound in different components of the symbiotic association: the whole ascidian, the ascidian tissue devoid of its symbiotic Prochloron, and the isolated Prochloron cells themselves ird.frcambridge.orgresearchgate.netcambridge.org.
The results of these comparative analyses strongly suggested that this compound is exclusively synthesized by the symbiotic Prochloron ird.frcambridge.orgresearchgate.netcambridge.org. The concentration of this compound was found to be significantly higher in the Prochloron symbionts (0.850%) compared to the whole ascidian (0.182%) or the ascidian tissue lacking symbionts (0.166%) ird.frcambridge.orgresearchgate.netcambridge.org. This substantial difference indicated that the symbiotic cyanobacteria are the primary producers of this complex molecule. Further support for this hypothesis comes from structural similarities between this compound and metabolites known to be produced by other prokaryotes, such as cyanophytes and bacteria ird.fr. Additionally, the observed toxicity of this compound towards eukaryotic cells while being innocuous to prokaryotic microorganisms aligns with the idea that the host ascidian might not tolerate high internal concentrations of the compound, further supporting a symbiotic origin ird.fr.
Table 2: this compound Concentration in Lissoclinum bistratum and its Symbionts
| Sample Type | This compound Concentration (%) | Relative Concentration Factor | Reference |
| Whole ascidian (L. bistratum) | 0.182 | 1.0 | ird.frcambridge.orgresearchgate.netcambridge.org |
| Ascidian without Prochloron | 0.166 | ~0.91 | ird.frcambridge.orgresearchgate.netcambridge.org |
| Symbiotic Prochlorophyta (Prochloron) | 0.850 | ~4.6 | ird.frcambridge.orgresearchgate.netcambridge.org |
This discovery underscores the critical role of microbial symbionts in generating the diverse array of bioactive natural products found in marine organisms, contributing significantly to the chemical novelty observed in these ecosystems.
Total Synthesis and Advanced Synthetic Methodologies of Bistramide a
Historical Challenges in Stereochemical Elucidation and Synthesis
Upon its isolation, the structural elucidation of Bistramide A presented significant challenges. Initially proposed as a macrolactam, its structure was later revised to a linear carbon framework nih.gov. The molecule contains numerous stereogenic centers, leading to a complex stereochemical puzzle. From its initial isolation, the bistramides were recognized as a class of compounds with a "challenging stereochemical conundrum" nih.govscispace.compitt.edu. The presence of multiple stereocenters meant a vast number of possible stereoisomers, making definitive structural assignment difficult. For instance, Bistramide C, with ten stereogenic carbons, initially presented 1024 potential stereoisomers pitt.edunih.gov.
Synthetic efforts were hampered by the limited knowledge of this compound's precise relative and absolute stereochemistry. While advanced spectroscopic techniques like 2D NMR were employed, the exact stereochemical configuration remained elusive for an extended period pitt.edu. The resolution of this stereochemical ambiguity was critically aided by the development of total synthetic routes. These syntheses, often coupled with chiroptical analyses such as van't Hoff's principle of optical superposition, provided the necessary evidence to assign the absolute configurations of the natural product and its analogs researchgate.netpitt.edunih.gov.
Seminal Total Syntheses of this compound
The total synthesis of this compound has been a significant achievement in organic chemistry, showcasing advancements in stereoselective synthesis and complex molecule assembly.
Kozmin's Total Synthesis (2004): This landmark synthesis was the first to confirm the proposed stereostructure of this compound, providing a crucial validation of earlier structural assignments nih.govacs.orgmdpi.comnih.gov.
Crimmins' Enantioselective Synthesis: This synthesis, completed in 18 steps, employed a convergent strategy involving key steps such as diastereoselective glycolate (B3277807) alkylation, aldol (B89426) addition, and Sharpless asymmetric epoxidation researchgate.netnih.govnih.govfigshare.comorganic-chemistry.org.
Panek's Stereoisomer Library Synthesis: This work focused on generating a library of 35 stereoisomers, demonstrating the power of crotylsilane reagents in accessing all eight stereoisomers of the C1-C13 tetrahydropyran (B127337) fragment nih.govacs.org.
Statsuk and Kozmin's Cascade Approach: This synthesis utilized a cascade reaction involving ring-opening and cross-metathesis, contributing to the efficient construction of molecular fragments mdpi.com20.210.105.
Convergent Spiroketal Synthesis: An alternative strategy for constructing the spiroketal subunit involved a one-pot sequence of a hetero Diels-Alder reaction, oxidative C-H bond cleavage, and acid treatment, leading to a notably brief synthesis nih.govpitt.edu.
Convergent and Enantioselective Approaches
Convergent strategies have been paramount in tackling the synthetic complexity of this compound nih.govacs.orgmdpi.com20.210.105nih.govscispace.comnih.govmdpi.com. These approaches allow for the parallel synthesis of key fragments, which are then efficiently coupled. Enantioselectivity has been a central tenet, with researchers employing a range of asymmetric methodologies to control the stereochemistry of the numerous chiral centers. The use of chiral organosilane reagents, particularly crotylsilanes, has been instrumental in constructing molecular fragments and installing multiple stereogenic centers with high enantiopurity nih.govacs.orgnih.govacs.org. These enantioselective strategies have enabled the synthesis of specific enantiomers of key subunits, offering the flexibility to access either enantiomer of the final molecule or to explore stereochemical variations.
Stereochemical Assignment through Total Synthesis
Total synthesis has played an indispensable role in definitively assigning the stereochemistry of this compound and its related compounds nih.govnih.govscispace.compitt.edunih.govresearchgate.net. By constructing specific stereoisomers and comparing them to the natural product through spectroscopic and chiroptical methods, researchers have been able to confirm or correct initial structural assignments. For instance, Kozmin's total synthesis validated Wipf's predictions regarding the stereochemistry of Bistramide C nih.govscispace.com. Furthermore, the synthesis of stereoisomer libraries has facilitated structure-activity relationship (SAR) studies, leading to the identification of analogs with enhanced biological potency nih.govacs.org.
Strategic Disconnections and Fragment Synthesis
The complexity of this compound necessitates strategic disconnections to break down the molecule into synthetically accessible fragments. The molecule is typically cleaved into three primary building blocks: the tetrahydropyran subunit (C1-C13), the γ-amino acid linker (C14-C18), and the spiroketal subunit nih.govacs.orgnih.govnih.govscispace.commdpi.comresearchgate.net. These fragments are then synthesized using stereoselective methods before being joined together, often through standard peptide coupling protocols nih.govacs.orgresearchgate.net.
Synthesis of the Tetrahydropyran Subunit (C1-C13 Fragment)
The synthesis of the C1-C13 tetrahydropyran fragment is a critical aspect of this compound's total synthesis due to its complex substitution pattern and multiple stereocenters nih.govresearchgate.netacs.orgresearchgate.net. Various stereoselective strategies have been employed to construct this subunit.
Diastereoselective glycolate alkylation has emerged as a powerful tool for the stereocontrolled synthesis of fragments for this compound researchgate.netnih.govnih.govfigshare.com. This methodology typically involves the alkylation of a glycolate derivative, often employing chiral auxiliaries or reagents to ensure high levels of diastereoselectivity. For example, in the Crimmins synthesis, an asymmetric glycolate alkylation of a sodium enolate of an imide with allyl iodide was used to construct a key intermediate with excellent diastereoselectivity nih.gov. This approach allows for the precise installation of stereocenters within the tetrahydropyran ring system.
Other significant methods for synthesizing the tetrahydropyran subunit include:
Crotylsilane/[4+2]-Annulation: Used to prepare all eight stereoisomers of the C1-C13 fragment nih.govacs.org.
Intramolecular Oxa-Michael Addition: Employed for the stereoselective formation of the 2,6-trans-tetrahydropyran ring researchgate.netresearchgate.netmdpi.com.
Sharpless Asymmetric Epoxidation: Utilized in conjunction with other transformations to build stereochemical complexity researchgate.netnih.govnih.gov.
Aldol Addition of Chlorotitanium Enolates: A key reaction for fragment construction in several synthetic routes researchgate.netnih.govnih.govfigshare.comscispace.com.
Crotylsilane Reagent Applications
Chiral crotylsilanes have emerged as versatile reagents for the stereoselective synthesis of fragments within this compound. The Panek group, in particular, has extensively utilized chiral crotylsilane reagents in [4+2]-annulation reactions to construct highly functionalized dihydropyran systems, which are precursors to the tetrahydropyran subunit of this compound bu.eduresearchgate.net. These methodologies allow for the simultaneous installation of multiple stereogenic centers. Furthermore, crotylation reactions mediated by Lewis acids, employing chiral crotylsilanes, have been instrumental in accessing the central γ-amino acid linker (C14-C18 fragment) of this compound, enabling the synthesis of various stereoisomers researchgate.netnih.govacs.org.
Table 1: Crotylsilane Reagent Applications in this compound Synthesis
| Fragment | Crotylsilane Type | Key Reaction | Outcome/Stereochemistry | Citation(s) |
| C1-C13 (Tetrahydropyran) | (Z)-Crotylsilanes | [4+2]-Annulation | Stereoselective formation of dihydropyrans, precursors to tetrahydropyrans | bu.eduresearchgate.net |
| C14-C18 (Amino Acid Linker) | Chiral Crotylsilanes | Lewis Acid-Mediated Crotylation | Stereoselective construction of the amino acid fragment, stereochemical diversification | researchgate.netnih.govacs.org |
Oxa-Michael Cyclization Strategies
The formation of the tetrahydropyran ring is a critical step in the synthesis of this compound. Intramolecular oxa-Michael cyclization has proven to be a powerful strategy for achieving this transformation with high stereocontrol. Kinetically controlled oxa-Michael cyclizations, starting from chiral α,β-unsaturated hydroxyesters, have been employed to construct the 2,6-trans-disubstituted tetrahydropyran core researchgate.netresearchgate.net. Other approaches have involved allylic oxidation followed by intramolecular oxa-Michael addition cascades to stereoselectively synthesize tetrahydropyran derivatives mdpi.com.
Table 2: Oxa-Michael Cyclization Strategies for Tetrahydropyran Synthesis
| Strategy | Key Reaction | Substrate Type | Stereochemical Outcome | Citation(s) |
| Kinetic Oxa-Michael Cyclization | Intramolecular conjugate addition of alcohol to α,β-unsaturated ester | Chiral α,β-unsaturated hydroxyester | 2,6-trans-disubstitution | researchgate.netresearchgate.net |
| Allylic Oxidation/Oxa-Michael Cascade | Tandem reaction sequence | Allylic alcohol derivatives | Stereoselective tetrahydropyran formation | mdpi.com |
Synthesis of the Spiroketal Subunit (C19-C38/C39 Fragment)
The spiroketal moiety represents another significant synthetic challenge due to its fused ring system and stereocenters. Several innovative strategies have been developed for its construction.
Tandem Cycloaddition and Carbon-Hydrogen Bond Functionalization
A highly convergent and efficient method for spiroketal formation involves a one-pot sequence combining a hetero-Diels-Alder reaction, oxidative carbon–hydrogen (C–H) bond cleavage, and subsequent acid treatment researchgate.netnih.gov. This strategy, pioneered by Han and Floreancig, allows for the rapid assembly of complex spiroacetal structures and has been successfully applied to the total synthesis of this compound nih.govacs.orgresearchgate.netpitt.edu. The protocol is characterized by its mild conditions and functional group tolerance, expediting access to this critical molecular subunit.
Table 3: Tandem Cycloaddition and C-H Functionalization for Spiroketal Synthesis
| Reaction Sequence | Key Steps | Reactants | Outcome/Stereocontrol | Citation(s) |
| Telescoped Spiroketal Formation | Hetero-Diels-Alder, Oxidative C–H bond cleavage, Acid treatment | Aldehyde and functionalized diene precursors | Convergent access to spiroacetals, efficient for complex structures | researchgate.netnih.govacs.orgresearchgate.netpitt.edu |
Exocyclic Enol Ether Intermediates
An alternative strategy for spiroketal synthesis involves the formation of exocyclic enol ethers, typically via olefination reactions of lactones, followed by acid-catalyzed cyclization. For instance, a modified Julia olefination of lactones with sulfones can yield enol ethers, which then undergo cyclization in acidic media to form the spiroketal ring system pitt.eduresearchgate.netresearchgate.net. This approach provides a concise route to the spiroketal fragment, which can then be further elaborated.
Table 4: Exocyclic Enol Ether Strategy for Spiroketal Synthesis
| Key Intermediate | Synthesis Method | Cyclization Method | Precursor Type | Citation(s) |
| Exocyclic Enol Ether | Olefination of lactones (e.g., Julia-Kocienski) | Acid-catalyzed cyclization | Lactones | pitt.eduresearchgate.netresearchgate.net |
Synthesis of the Central Amino Acid Linker (C14-C18 Fragment)
The central amino acid linker connects the tetrahydropyran and spiroketal portions of this compound. Its synthesis requires precise control over stereochemistry. As mentioned earlier, Lewis acid-mediated crotylation reactions employing chiral crotylsilane reagents have been successfully utilized to construct this fragment, allowing for the generation of various stereoisomers of the linker researchgate.netnih.govacs.org. This approach is crucial for structure-activity relationship (SAR) studies and for accessing different stereochemical permutations of this compound.
Structure Activity Relationship Sar Investigations and Analog Design
Rationale for Rational Analog Design and Synthesis
The intricate stereochemistry of Bistramide A, featuring multiple stereogenic centers, presents a compelling opportunity for the rational design of analogs. nih.gov The underlying principle is that variations in the three-dimensional arrangement of atoms can profoundly influence a molecule's biological activity by altering its binding affinity and orientation within the target protein. nih.gov By systematically modifying the stereochemistry at selected centers, researchers can probe the specific spatial requirements for optimal target engagement. nih.gov This approach allows for the creation of a diverse library of stereoisomers, each with a unique conformational profile, which can then be screened to identify analogs with enhanced potency or other desirable properties. nih.govacs.org
Computational modeling, such as the use of AutoDock and DrugScore scoring functions, has complemented synthetic efforts by providing insights into the non-covalent interactions between this compound analogs and actin. researchgate.net This synergy between synthesis and computational analysis facilitates a more targeted and efficient exploration of the vast chemical space, guiding the design of analogs with a higher probability of desired biological activity. researchgate.netnih.gov The goal of these rational design strategies is not only to understand the fundamental biology of this compound but also to develop simplified analogs that retain or even exceed the potency of the natural product while being more synthetically accessible. researchgate.netnih.gov
Exploration of this compound Stereoisomer Libraries
The C1-C13 tetrahydropyran (B127337) fragment of this compound is a key structural motif, and its stereochemistry has been a major focus of SAR studies. nih.gov Researchers have successfully synthesized all eight possible stereoisomers of this fragment. nih.govnih.gov This comprehensive library was created to systematically evaluate the impact of the stereochemical arrangement around the tetrahydropyran ring on the molecule's interaction with actin, where hydrophobic interactions are believed to be significant. nih.gov
The synthesis of these stereoisomers was a non-trivial undertaking, requiring the development of novel synthetic methodologies. nih.gov Once synthesized, these fragments were coupled with other key subunits of the this compound scaffold to generate a diverse library of full-length analogs. nih.govnih.gov The biological evaluation of these analogs has provided valuable data on the preferred stereochemistry of the C1-C13 region for potent biological activity. nih.gov
The C39 hydroxyl group, located on the spiroketal subunit, represents another critical point for stereochemical diversification in this compound analogs. nih.govnih.gov Both the natural (39S) and the unnatural (39R) epimers have been synthesized and incorporated into analog libraries. nih.gov The synthesis of the unnatural C39-epimer was achieved through an enantioselective reduction of a precursor ketone. nih.gov
Dissection of this compound into Active Subunits
To pinpoint the specific regions of the this compound molecule responsible for its biological effects, researchers have pursued a strategy of dissecting the molecule into its constituent subunits and evaluating their individual contributions.
The spiroketal subunit is a distinctive feature of the this compound architecture. acs.org Studies involving rationally designed analogs have demonstrated that this moiety is a crucial component for the molecule's ability to sever actin filaments. nih.gov Research has shown that the combination of the spiroketal and the amide subunits is sufficient to induce rapid disassembly of actin filaments in vitro. nih.gov This finding underscores the spiroketal's direct involvement in the primary mechanism of action of this compound. nih.gov The intricate three-dimensional structure of the spiroketal likely plays a key role in its recognition by and interaction with the actin protein.
The amide linkage in this compound is not merely a passive linker connecting the tetrahydropyran and spiroketal subunits; it plays an active role in the molecule's biological activity. nih.govorganicchemexplained.com The amide bond is a fundamental structural unit in many biologically active molecules, including peptides and proteins, due to its stability and specific geometric properties. libretexts.orgnih.gov In the context of this compound, studies have revealed that the amide segment, in conjunction with the spiroketal subunit, is essential for the severing of actin filaments. nih.gov This suggests that the amide group is likely involved in critical hydrogen bonding or other non-covalent interactions within the actin binding pocket, helping to correctly orient the molecule for its disruptive effect on the actin cytoskeleton. nih.gov
Significance of the C(1)-C(4) Enone Moiety for Activity Enhancement
The C(1)-C(4) region of this compound features an α,β-unsaturated ketone, a reactive functional group known as an enone. This moiety is a classic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules, such as cysteine residues in proteins. While specific structure-activity relationship (SAR) studies focusing on the modification of the C(1)-C(4) enone in this compound are not extensively detailed in the literature, its inherent reactivity is considered significant for the molecule's biological activity.
The electrophilic nature of the β-carbon in the enone system allows for potential covalent bond formation with target proteins. This irreversible or slowly reversible binding can lead to potent and sustained biological effects. In the context of this compound's interaction with actin, this covalent interaction could contribute to the stable sequestration of G-actin monomers, thereby potently inhibiting actin filament formation and promoting filament disruption. nih.gov The conservation of this enone moiety across various bioactive natural products suggests its critical role in their mechanism of action. However, detailed studies are required to fully elucidate the specific contribution of this functional group to the activity and potency of this compound and its analogs.
Design and Synthesis of Simplified this compound Analogs
The significant structural complexity of this compound presents a considerable challenge for its total synthesis and subsequent medicinal chemistry efforts. To overcome this, researchers have pursued the rational design and synthesis of simplified analogs that retain the potent biological activity of the parent natural product while being more synthetically accessible.
One notable approach involved a structure-based design to create a simplified analog that potently and reversibly binds to monomeric actin. nih.gov This rationally designed compound demonstrated a strong binding affinity for G-actin with a dissociation constant (Kd) of 9.0 nM. nih.govresearchgate.net This analog effectively depolymerized filamentous actin both in vitro and within A549 non-small cell lung cancer cells. nih.gov The success of this simplified analog provides a valuable framework for developing new antiproliferative agents that target the cytoskeletal organization of cancer cells. nih.gov By streamlining the complex structure to its core pharmacophore, these efforts pave the way for more efficient synthesis and broader exploration of the this compound scaffold for therapeutic development.
Table 1: Biological Activity of a Rationally Simplified this compound Analog
| Compound | Target Binding (Kd) | Cellular Effect |
| Simplified this compound Analog | 9.0 nM | Depolymerizes F-actin in A549 cells |
| Data sourced from studies on rationally simplified bistramide analogs. nih.govresearchgate.net |
Strategies for Scaffold Derivatization and Potency Modulation
Several strategies have been employed to derivatize the this compound scaffold to modulate its potency and explore its structure-activity relationships. These approaches aim to generate a diverse range of analogs to identify compounds with enhanced or modified biological profiles.
One powerful strategy is diverted total synthesis , which focuses on preparing analogs by modifying synthetic intermediates rather than the final natural product. nih.govwikipedia.org A key study in this area involved the preparation of analogs with oxygenation at the C29 position, a modification not present in the natural product. nih.gov This alteration was initially introduced to facilitate a key reaction in the synthetic sequence. The resulting C29 ketone analogs were found to be more readily accessible and, importantly, exhibited a potency comparable to that of this compound itself. nih.gov This finding demonstrates that significant modifications to the spiroketal portion of the molecule can be tolerated without loss of activity, opening up new avenues for analog design.
Another significant approach involves the systematic modification of stereochemistry through the synthesis of stereoisomer libraries . nih.govnih.gov In one extensive study, a 35-member library of this compound stereoisomers was synthesized by systematically altering the stereocenters in the C1-C13 tetrahydropyran fragment, the C14-C18 γ-amino acid linker, and the C39 alcohol on the spiroketal subunit. nih.govnih.gov Screening this library for cytotoxicity against various cancer cell lines led to the identification of an analog, designated 1.21 , which exhibited enhanced potency compared to the natural this compound. nih.govnih.govfigshare.com This highlights the critical role of the molecule's three-dimensional conformation in its interaction with its biological target and demonstrates that stereochemical diversification is a potent strategy for modulating biological activity. nih.gov
Table 2: Comparison of Cytotoxicity for this compound and Key Analogs
| Compound | Derivatization Strategy | Relative Potency | Cell Lines Tested |
| This compound | Natural Product | Baseline | UO-31 (renal), SF-295 (CNS) |
| C29 Ketone Analog | Diverted Total Synthesis | Similar to this compound | Not specified in abstract |
| Analog 1.21 | Stereoisomer Library | Enhanced vs. This compound | UO-31 (renal), SF-295 (CNS) |
| Data compiled from studies on diverted total synthesis and stereoisomer libraries. nih.govnih.govnih.gov |
Molecular Mechanism of Action Moa Elucidation of Bistramide a
Re-evaluation of Proposed Early-Stage Cellular Targets (e.g., Protein Kinase C-δ)
Initial studies into the potent antiproliferative effects of Bistramide A suggested its potential interaction with protein kinases. Specifically, this compound was reported to be a selective activator of Protein Kinase C-δ (PKC-δ), leading to the prevailing view that this kinase was the principal mediator of the natural product's activity. nih.govnih.gov This hypothesis was based on early biological assays.
However, subsequent and more detailed investigations contradicted these initial findings. It was later established that this compound binds to PKC-δ with only low affinity. nih.gov Crucially, further in vitro kinase assays demonstrated that this compound does not activate PKC-δ, nor does it induce the translocation of GFP-PKC-δ, a key indicator of kinase activation in a cellular context. nih.gov This re-evaluation was a critical turning point, indicating that PKC-δ was not the primary target responsible for the profound cytotoxic effects of this compound and prompting researchers to search for its true cellular receptor. researchgate.netmdpi.com
Definitive Identification of Actin as the Primary Cellular Receptor
The definitive identification of actin as the primary cellular target of this compound was a significant breakthrough in understanding its mechanism of action. nih.govresearchgate.net This discovery was the result of multiple lines of experimental evidence. Researchers observed that this compound potently disrupts the actin cytoskeleton in cells. nih.govresearchgate.net
To confirm a direct interaction, a fully synthetic this compound-based affinity matrix was constructed. Using this tool, actin was specifically isolated from cell lysates as a primary binding protein for this compound. nih.gov This biochemical evidence, combined with the observed effects on the cytoskeleton, provided a clear molecular explanation for the potent antiproliferative properties of the compound, identifying it as a powerful new tool for studying the actin cytoskeleton. nih.govspringernature.com Further confirmation came from high-resolution X-ray crystallography, which detailed the binding interface between this compound and actin. springernature.comresearchgate.net
Interrogation of this compound Interactions with Actin Dynamics
Following the identification of actin as its main target, research focused on elucidating the specific and multifaceted ways in which this compound modulates actin dynamics. These investigations revealed a dual mode of action involving both the sequestration of actin monomers and the severing of actin filaments. nih.govnih.gov
This compound exhibits a high affinity for monomeric globular actin (G-actin). Studies have determined that it binds directly to G-actin in a 1:1 ratio with a dissociation constant (Kd) of 7 nM. nih.govmdpi.com This strong binding is a key aspect of its activity.
A critical feature of this compound's interaction with G-actin is its ability to covalently sequester actin monomers. nih.govnih.gov This covalent modification is attributed to the C(1)–C(4) enone subunit within the this compound structure. springernature.comnih.govnih.gov By covalently binding to and sequestering G-actin, this compound effectively reduces the pool of available monomers, which is expected to further promote the depolymerization of existing actin filaments. nih.gov This sequestration mechanism plays a significant role in the compound's high cytotoxicity. nih.govnih.gov
A direct consequence of its interaction with G-actin is the potent inhibition of actin polymerization. nih.gov By binding to actin monomers, this compound prevents their incorporation into growing actin filaments, thereby disrupting the dynamic equilibrium between monomeric G-actin and filamentous F-actin. researchgate.netresearchgate.net This disruption of the polymerization process is a fundamental aspect of its ability to interfere with the cellular cytoskeleton. researchgate.net
In addition to preventing the formation of new filaments, this compound actively promotes the breakdown of existing ones. In vitro experiments have demonstrated that it effectively depolymerizes filamentous F-actin. nih.govresearchgate.netnih.gov This activity has also been observed within cells; for instance, in A549 non-small cell lung cancer cells, this compound was found to be a potent inducer of actin depolymerization. nih.gov The ability to dismantle the F-actin network contributes significantly to the disruption of cellular structure and function.
Perhaps the most dramatic interaction of this compound with the cytoskeleton is its ability to directly sever actin filaments. nih.govnih.gov This action was directly visualized for the first time using total internal reflection fluorescence (TIRF) microscopy, which allowed for real-time observation of filament disassembly. nih.govnih.govresearchgate.net
Structure-activity relationship studies have revealed that the combination of the spiroketal and amide subunits of the this compound molecule is sufficient to enable the rapid severing of actin filaments. springernature.comnih.govnih.gov This severing activity, coupled with the covalent sequestration of G-actin, constitutes the dual mechanism of action that underlies the compound's potent biological effects. nih.gov
Interactive Data Table: this compound and Analog Interactions with Actin
This table summarizes the key activities of this compound and some of its analogs, highlighting the structural requirements for its different mechanisms of action.
| Compound | Key Structural Feature | G-Actin Binding Affinity (Kd) | F-Actin Severing | Covalent Modification | Potent F-Actin Depolymerization in Cells |
| This compound | Full Structure with Enone | 7 nM nih.govmdpi.com | Yes nih.govnih.gov | Yes nih.govnih.gov | Yes nih.gov |
| Analog | C(1)–C(4)-enone present | - | Yes | Yes | Yes nih.gov |
| Analog | Spiroketal + Amide subunits | High Affinity springernature.com | Yes nih.govnih.gov | No | Less Potent nih.gov |
| Analog | Lacking Spiroketal/Amide | - | No nih.gov | - | - |
Mechanisms of Covalent Modification of Actin
Investigations utilizing mass spectrometry have demonstrated that this compound and its analogues containing an enone moiety form higher molecular weight complexes with G-actin in vitro. nih.gov This covalent cross-linking effectively sequesters actin monomers, further promoting the depolymerization of F-actin to restore the critical concentration of G-actin, thereby disrupting the dynamic equilibrium of the actin cytoskeleton. nih.gov The primary cellular receptor for this compound has been definitively identified as actin, and the compound binds directly to monomeric G-actin in a 1:1 ratio with high affinity. nih.gov
The proposed mechanism for this covalent modification is a Michael addition reaction. nih.gov In this reaction, the thiol group of the highly reactive Cysteine-374 (Cys-374) residue of actin acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone (enone) system in this compound. nih.gov This results in the formation of a stable carbon-sulfur bond, covalently linking the compound to the C-terminus of the actin protein.
| Compound/Analog | Key Structural Feature | Covalent Adduct with Actin | Primary MoA Component |
| This compound | Contains C(1)–C(4)-enone | Yes | Severing & Covalent Sequestration |
| Analog 2 (enone) | Contains C(1)–C(4)-enone | Yes | Covalent Sequestration |
| Analog 3 (enone) | Contains C(1)–C(4)-enone | Yes | Covalent Sequestration |
| Analog 4 (no enone) | Lacks enone moiety | No | Severing |
| Analog 5 (no enone) | Lacks enone moiety | No | Severing |
| Analog 6 (no enone) | Lacks enone moiety | No | Severing |
This table summarizes the findings from studies on this compound and its synthetic analogs, demonstrating the essential role of the enone moiety in the covalent modification of actin. nih.gov
Consequential Effects on Cellular Processes and Cytoskeletal Organization
The disruption of the actin cytoskeleton's dynamic nature by this compound leads to profound consequences for essential cellular processes. The impairment of actin-dependent functions is the molecular basis for the compound's potent antiproliferative effects. nih.govnih.gov These effects manifest as significant interruptions in the cell cycle, chromosomal abnormalities, and failures in the final stages of cell division. nih.govnih.gov
A primary consequence of treating cells with this compound is a potent blockade of cell cycle progression in the G1 phase. nih.govnih.gov Studies on non-small-cell bronchopulmonary carcinoma cell lines revealed that this compound induces this G1 arrest. nih.govnih.gov This growth arrest has been characterized as irreversible, as cells pretreated with the compound fail to resume normal growth kinetics. nih.gov This sustained blockade is consistent with the induction of a terminal maturation-like state, where cells exit the proliferative cycle permanently. nih.gov The G1 checkpoint is a critical regulatory point, and its disruption prevents cells from committing to DNA synthesis (S phase) and subsequent division, thereby halting proliferation. frontiersin.org
In addition to G1 arrest, this compound has been observed to induce polyploidy, a state where cells possess more than two complete sets of chromosomes. nih.gov This phenomenon is a direct result of failures in the cell division process. Specifically, if a cell replicates its DNA but fails to undergo cytokinesis (the physical separation into two daughter cells), it will enter the next interphase with a doubled chromosome content (e.g., becoming tetraploid). Failure of cytokinesis is a known pathway to the formation of polyploid cells. ous-research.no The presence of polyploid cells following this compound treatment is a strong indicator of severe defects in the mechanics of cell division, directly linked to the compromised integrity of the actin cytoskeleton. nih.gov
The induction of polyploidy by this compound is mechanistically linked to a profound impairment of cytokinesis. nih.gov Cytokinesis is the final stage of cell division and is critically dependent on a functional actin cytoskeleton. nih.gov A contractile ring, composed primarily of actin and myosin filaments, forms at the cell's equator and constricts to cleave the dividing cell into two.
By severing F-actin and sequestering G-actin monomers, this compound prevents the proper formation and function of this contractile ring. nih.gov This leads to a failure of abscission, the ultimate separation of the daughter cells. The antiproliferative effects of small molecules that target the actin cytoskeleton are frequently attributed to this inability of cells to complete cytokinesis. nih.gov Therefore, the potent cell division inhibitory effects of this compound can be directly traced to the disruption of the actin structures essential for this terminal phase of mitosis.
Biological Activity and Preclinical Research Studies
In Vitro Antiproliferative and Cytotoxic Activity Spectrum
Bistramide A exhibits a broad spectrum of antiproliferative and cytotoxic activity against numerous cancer cell lines. Its ability to inhibit cell growth and induce cell death has been documented across a diverse range of tumor types, highlighting its potential as a widely applicable antineoplastic agent. The primary cellular receptor for this compound is actin, a critical protein involved in cell motility, division, and the maintenance of cell shape. nih.govnih.gov By binding to monomeric G-actin and depolymerizing filamentous F-actin, this compound disrupts the cellular cytoskeleton, leading to potent antiproliferative effects. nih.govnih.gov
The cytotoxic and antiproliferative efficacy of this compound has been confirmed in a variety of cancer cell lines. Studies have shown its activity against murine leukemia (P388 and doxorubicin-resistant P388/dox), murine melanoma (B16), and human colon adenocarcinoma (HT29) cell lines. nih.gov Furthermore, its potent effects have been observed in human epidermoid carcinoma (KB) and non-small cell lung carcinoma (NSCLC-N6) cells. nih.govnih.gov
Research has also extended to other human cancer cell lines, including lung carcinoma (A549), renal cancer (UO-31), and central nervous system (CNS) cancer (SF-295). nih.govnih.gov Additionally, this compound has demonstrated significant antiproliferative activity against the A2780 human ovarian cancer cell line. nih.gov This broad range of activity underscores the compound's potential to target various cancer types.
The antiproliferative effects of this compound are concentration-dependent, with specific half-maximal inhibitory concentration (IC50) values determined for various cell lines. For a number of tumor cell lines, including KB, P388, P388/dox, B16, HT29, and NSCLC-N6, IC50 values were found to be in the range of 0.03–0.32 µg/ml. nih.gov Against the A2780 human ovarian cancer cell line, this compound exhibited an IC50 value of 0.26 µM. nih.gov These low micromolar and nanomolar concentrations indicate the high potency of this compound in inhibiting cancer cell proliferation in vitro.
Table 1: In Vitro Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value |
|---|---|---|
| P388 | Murine Leukemia | 0.03–0.32 µg/ml nih.gov |
| P388/dox | Doxorubicin-Resistant Murine Leukemia | 0.03–0.32 µg/ml nih.gov |
| B16 | Murine Melanoma | 0.03–0.32 µg/ml nih.gov |
| HT29 | Human Colon Adenocarcinoma | 0.03–0.32 µg/ml nih.gov |
| NSCLC-N6 | Human Non-Small Cell Lung Carcinoma | 0.03–0.32 µg/ml nih.gov |
| KB | Human Epidermoid Carcinoma | 0.03–0.32 µg/ml nih.gov |
| A2780 | Human Ovarian Cancer | 0.26 µM nih.gov |
| UO-31 | Human Renal Cancer | Not specified nih.gov |
| SF-295 | Human CNS Cancer | Not specified nih.gov |
| A549 | Human Lung Carcinoma | Not specified nih.gov |
Investigations in Preclinical Animal Models
The promising in vitro results of this compound have led to its evaluation in preclinical animal models to assess its in vivo efficacy and mechanism of action. These studies are crucial for understanding how the compound behaves in a complex biological system and for predicting its potential therapeutic utility in a clinical setting.
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the in vivo efficacy of potential anticancer agents. reactionbiology.com Studies involving a rationally simplified analog of this compound have demonstrated significant suppression of tumor proliferation in a nude mice tumor xenograft model using A549 non-small cell lung cancer cells. nih.gov This suppression was observed in terms of both delayed tumor growth and reduced average tumor volume, providing strong evidence for the in vivo antitumor potential of bistramide-related compounds. nih.gov
The mechanism of action of this compound, primarily through the disruption of the actin cytoskeleton, has also been investigated in vivo. nih.govnih.gov The ability of bistramide compounds to target the cytoskeletal organization of cancer cells within a living organism is a key aspect of their therapeutic potential. nih.gov The potent antiproliferative activity observed in xenograft models is attributed to the compound's ability to effectively sever F-actin and bind to G-actin within the malignant cells, thereby inhibiting processes essential for tumor growth and progression. nih.govnih.gov
Advanced Research Methodologies and Future Research Directions
Flow Cytometry for Cell Cycle Analysis
Flow cytometry has been instrumental in dissecting the cellular impact of Bistramide A, particularly its effects on cell cycle progression. Studies have consistently demonstrated that this compound induces cell cycle arrest, albeit at different phases depending on the cell type and experimental conditions. For instance, in HL-60 leukemia cells, this compound has been shown to cause accumulation in the G2/M phase and inhibit cytokinesis nih.gov. Conversely, in other cell lines, such as NSCLC-N6 cells, this compound has been observed to block cell division at the G1 phase mdpi.com. Research involving a library of this compound stereoisomers also utilized flow cytometry for cell cycle analysis to evaluate the impact of stereochemical variations on cellular effects nih.gov. In intestinal epithelial IEC-18 cells, this compound treatment led to a reduction in cells within the S phase, indicating an inhibition of G1→S progression, with cells subsequently progressing into the G2/M phase. Notably, this observed cell cycle blockade in IEC-18 cells appeared to be independent of PKC signaling nih.gov. These findings underscore the utility of flow cytometry in quantifying the cell cycle perturbations induced by this compound, providing critical insights into its cytostatic mechanisms.
Application of Chemical Probes and Affinity Matrices for Target Identification
The identification of this compound's molecular targets has been significantly advanced through the application of chemical probes and affinity matrices. This methodology involves immobilizing the compound or its derivatives onto a solid support, creating an affinity matrix designed to capture its binding partners from cellular lysates. This compound has been successfully employed to construct a synthetic affinity matrix, which was subsequently used to isolate its specific binding proteins nih.govacs.org. This approach unequivocally demonstrated that actin is the primary cellular receptor for this compound, providing a crucial molecular explanation for its potent antiproliferative effects and establishing it as a novel biochemical tool for studying the actin cytoskeleton nih.govacs.org. Similar probe-guided strategies have been employed in the study of other natural products, highlighting the power of chemical proteomics in target discovery researchgate.netacs.org.
Biotin-Chimera and Fluorescently Labeled Conjugates
The development and application of chemically modified this compound derivatives, such as biotin-chimeras and fluorescently labeled conjugates, are critical for detailed mechanistic investigations and target validation. Researchers have synthesized fluorescently labeled conjugates of this compound to directly visualize its cellular interactions and study its effects on actin dynamics in real-time pnas.orgnih.gov. Furthermore, the construction of this compound-based affinity matrices, often relying on biotinylation for immobilization and subsequent capture via streptavidin, has been a key step in identifying its protein targets nih.govacs.org. The use of biotin-functionalized actin for immobilization studies further exemplifies the utility of biotinylation in actin-related research, suggesting its potential application in creating this compound-biotin conjugates for similar purposes pnas.org. These modified compounds serve as invaluable tools for probing molecular mechanisms and confirming target engagement.
This compound as a Biochemical Tool for Actin Cytoskeleton Studies
This compound has emerged as a powerful biochemical tool for investigating the intricate processes of the actin cytoskeleton. Its primary mechanism of action involves binding directly to monomeric G-actin, exhibiting a high affinity with a dissociation constant (Kd) reported as 7 nM nih.govacs.orgchemicalprobes.org. A simplified analog has also shown potent and reversible binding to monomeric actin with a Kd of 9.0 nM acs.orgresearchgate.net. This interaction effectively sequesters G-actin, thereby inhibiting actin polymerization and preventing the formation of filamentous F-actin nih.govacs.orgscispace.com. Beyond inhibition of polymerization, this compound has also been shown to depolymerize existing filamentous F-actin in vitro and to sever actin filaments nih.govacs.orgpnas.orgnih.govuni-muenchen.de. Its ability to disrupt actin dynamics at specific, often submicromolar, concentrations makes it a valuable orthogonal probe for studying the dynamic regulation of the actin cytoskeleton in cellular processes chemicalprobes.org. The unique binding mode of this compound to actin, which shows minimal overlap with the binding sites of other known G-actin inhibitors, further highlights its distinct biochemical profile nih.gov.
Table 1: this compound Binding Affinity to G-Actin
| Compound | Target | Dissociation Constant (Kd) | Method of Determination | Reference(s) |
| This compound | G-actin | 7 nM | Isothermal Titration Calorimetry (ITC) | nih.govacs.orgchemicalprobes.org |
| This compound Analog | G-actin | 9.0 nM | Isothermal Titration Calorimetry (ITC) | acs.orgresearchgate.net |
Prospects for Developing Novel Actin Modulators and Antiproliferative Agents
The potent antiproliferative activity and well-defined mechanism of action of this compound position it as a significant lead compound for the development of novel therapeutic agents, particularly in oncology. Research efforts have focused on synthesizing libraries of this compound stereoisomers and analogs to explore structure-activity relationships (SAR) and optimize its pharmacological properties nih.govpnas.orgnih.govresearchgate.net. These studies have identified key structural motifs responsible for its biological effects, such as the enone subunit, which contributes to covalent protein modification and enhanced cytotoxicity, and the spiroketal and amide subunits, which are crucial for rapid actin filament disassembly pnas.orgnih.gov. Simplified analogs have been rationally designed and synthesized, retaining potent and reversible actin binding and demonstrating significant inhibition of cancer cell growth in vitro and in vivo acs.orgresearchgate.netresearchgate.net. This compound itself exhibits broad-spectrum antiproliferative activity against various cancer cell lines, including KB, P388, B16, HT29, and NSCLC-N6, with reported IC50 values ranging from 0.03 to 0.32 µg/ml nih.gov. Other studies indicate IC50 values below 1 µg/mL for several cell lines, and specific IC50 values as low as 0.49 µM for NSCLC-N6 cells mdpi.com. This preclinical efficacy underscores the potential of this compound and its derivatives as a new class of antitumor agents targeting cytoskeletal organization.
Table 2: this compound Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 Range (µg/mL) | IC50 (µM) | Reference(s) |
| KB, P388, P388/dox, B16, HT29, NSCLC-N6 | 0.03–0.32 | N/A | nih.gov |
| KB, P388, B16, HT29, NSCLC-N6, MRC5CV1, T24 | < 1 | N/A | mdpi.com |
| NSCLC-N6 | N/A | 0.49 | mdpi.com |
| General Cancer Cell Lines | N/A | Submicromolar | acs.orgresearchgate.netresearchgate.net |
Table 3: this compound Effects on Actin Dynamics
| Effect | Concentration Range | Method of Observation | Reference(s) |
| Inhibition of G-actin polymerization | 50–400 nM | In vitro assays | chemicalprobes.org |
| Depolymerization of F-actin | 120–450 nM | In vitro assays | chemicalprobes.org |
| Sequestration of G-actin from polymerization | Submicromolar | Cellular assays | chemicalprobes.org |
| Severing of filamentous actin | Not specified | TIRF microscopy | pnas.orgnih.gov |
List of Compounds Mentioned:
this compound
G-actin
F-actin
Protein Kinase C delta (PKCδ)
Q & A
Q. How is Bistramide A detected and quantified in biological samples?
this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) with a diol column and UV detection. Key parameters include a retention time of 8.8 minutes and a linear standard curve (r² = 0.999) validated across 10 concentrations. Cell-based cytotoxicity assays, such as the MTT colorimetric method in KB cancer cells, are used to measure bioactivity (IC₅₀ values) .
Q. What is the primary biological source of this compound?
this compound is predominantly isolated from the marine ascidian Lissoclinum bistratum, but its biosynthesis is attributed to the symbiotic cyanobacterium Prochloron sp. HPLC analysis of symbiotic versus host tissue extracts showed 0.85% this compound concentration in Prochloron, compared to 0.18% in whole ascidian tissue, supporting microbial origin .
Q. What are the known mechanisms of action of this compound?
this compound inhibits voltage-gated sodium channels in skeletal and cardiac muscle, disrupting ion transport. It also binds actin, altering cytoskeletal dynamics and inducing cell cycle arrest. These dual mechanisms explain its cytotoxicity in cancer cells (e.g., KB cells with IC₅₀ < 0.1 µg/ml) .
Q. How are cell-based assays designed to evaluate this compound bioactivity?
Standard protocols involve seeding KB cells in 96-well plates, treating with this compound at logarithmic concentrations (e.g., 0.01–10 µg/ml), and quantifying viability via MTT assay after 96 hours. Positive controls (e.g., 6-mercaptopurine) validate assay sensitivity .
Advanced Research Questions
Q. How can stereochemical diversity in this compound analogs be systematically explored?
A 35-member stereoisomer library was synthesized using crotylsilane-mediated [4+2]-cycloadditions for the tetrahydropyran fragment (C1–C13) and Lewis acid-catalyzed crotylation for γ-amino acid units (C14–C18). Stereochemical modifications at the spiroketal subunit (C39) enabled structure-activity relationship (SAR) studies. Analog 1.21 showed enhanced actin-binding potency compared to the natural product .
Q. What experimental designs confirm the biosynthetic origin of this compound?
Comparative HPLC analysis of three extracts—intact ascidians (IA), partially de-symbionted ascidians (SA), and isolated Prochloron (P)—demonstrated higher this compound concentrations in symbionts (0.85% vs. 0.18% in IA). Cell-free Prochloron cultivation (with host-derived factors) is proposed to validate autonomous biosynthesis .
Q. How should contradictory data on this compound’s pharmacological effects be resolved?
Contradictions (e.g., varying cytotoxicity or sodium channel inhibition across studies) require meta-analysis of experimental conditions, such as cell line specificity, drug purity, and assay protocols. Principal contradiction analysis (identifying dominant factors influencing outcomes) and replication studies using standardized methods are critical .
Q. What strategies address low yields in this compound extraction and synthesis?
Low natural abundance (≤0.85% in Prochloron) necessitates optimized extraction protocols, such as iterative HPLC fractionation. For synthesis, modular coupling of pre-functionalized fragments (e.g., peptide bonds for C1–C18 and C39–C46) improves efficiency. Yield challenges in stereoisomer synthesis are mitigated by chiral pool strategies .
Methodological Considerations
- Reproducibility : Detailed experimental protocols (e.g., HPLC parameters, cell culture conditions) must be included in supplementary materials to enable replication .
- Data Validation : Use orthogonal techniques (e.g., IR, mass spectrometry) to confirm compound identity and purity .
- Ethical Compliance : Adhere to marine organism sampling guidelines and intellectual property laws when sourcing or synthesizing this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
